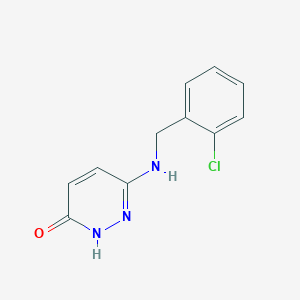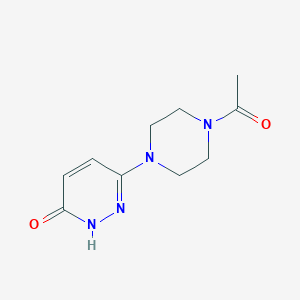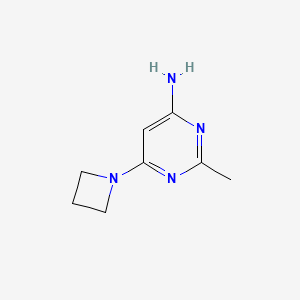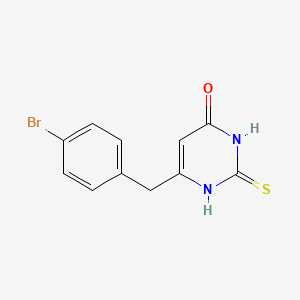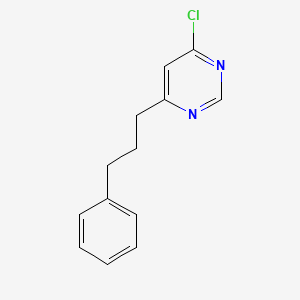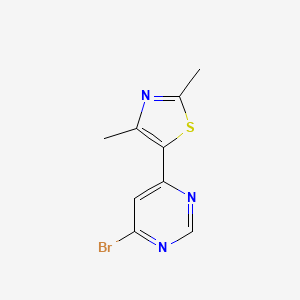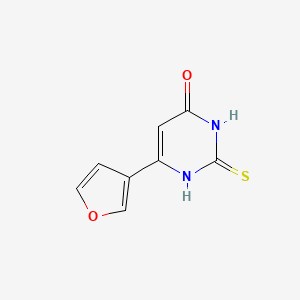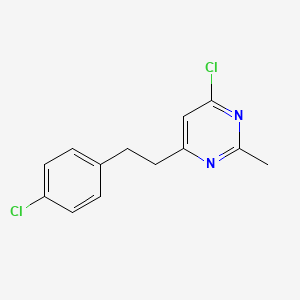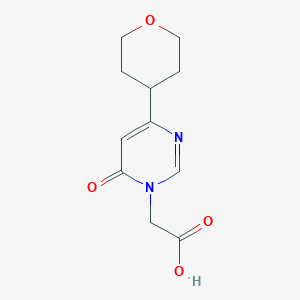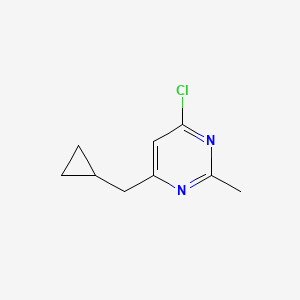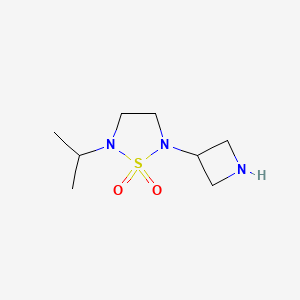
2-(Azetidin-3-yl)-5-isopropyl-1,2,5-thiadiazolidine 1,1-dioxide
Vue d'ensemble
Description
“4-Azetidin-3-yl-thiomorpholine-1,1-dioxide” is a heterocyclic compound . It’s a solid substance with the empirical formula C7H14N2O2S and a molecular weight of 263.19 .
Molecular Structure Analysis
The SMILES string for “4-Azetidin-3-yl-thiomorpholine-1,1-dioxide” is Cl.Cl.O=S1(=O)CCN(CC1)C2CNC2 . This gives us some insight into its molecular structure.Applications De Recherche Scientifique
Antimicrobial Applications
Research has shown that derivatives of thiadiazolidines and azetidinones exhibit significant antimicrobial activity. A study by Gilani et al. (2016) synthesized novel thiazolidin-4-ones and azetidin-2-ones derivatives and evaluated their antimicrobial properties against a range of pathogenic bacterial and fungal strains. The findings revealed that azetidin-2-ones derivatives displayed more active antimicrobial properties than thiazolidin-4-ones derivatives, indicating their potential as antimicrobial agents Gilani et al., 2016.
Potential Inhibitors for Enzymes
Compounds based on thiadiazolidine and azetidinone frameworks have been identified as potential inhibitors for various enzymes. A study by Groutas et al. (1994) synthesized substituted 3-oxo-1,2,5-thiadiazolidine 1,1-dioxides and evaluated their inhibitory activity towards human leukocyte elastase and cathepsin G. These compounds inactivated the enzymes efficiently in a time-dependent fashion, suggesting their utility in designing enzyme inhibitors Groutas et al., 1994.
Scaffold for Drug Design
The thiadiazolidine dioxide scaffold has been utilized in the design of molecules with potential as drug candidates. Ducry et al. (1999) described the synthesis of 1,2,5-thiadiazolidin-3-one 1,1-dioxide derivatives designed as MHC (major histocompatibility complex) class-II inhibitors. These derivatives were prepared through molecular modeling and showed the ability to inhibit peptide binding to HLA-DR4 molecules, demonstrating their potential in drug design Ducry et al., 1999.
Synthesis of Novel Compounds
Research into these chemical frameworks has led to the synthesis of novel compounds with unique properties. Aouf et al. (2008) reported the synthesis of new sulfa-heterocyclic compounds containing an aziridine moiety, starting from 2-benzyl-4-chloromethyl-1,2,5-thiadiazolidine 1,1-dioxide. These compounds served as intermediates for further chemical transformations, highlighting the versatility of thiadiazolidine derivatives in synthetic chemistry Aouf et al., 2008.
Safety and Hazards
Propriétés
IUPAC Name |
2-(azetidin-3-yl)-5-propan-2-yl-1,2,5-thiadiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2S/c1-7(2)10-3-4-11(14(10,12)13)8-5-9-6-8/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIMPEDYVRSXQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(S1(=O)=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yl)-5-isopropyl-1,2,5-thiadiazolidine 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



